Oxazole, 5-(bromomethyl)-2-(trifluoromethyl)-
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Overview
Description
Oxazole, 5-(bromomethyl)-2-(trifluoromethyl)- is a heterocyclic compound featuring an oxazole ring substituted with bromomethyl and trifluoromethyl groups The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Van Leusen oxazole synthesis, which allows the preparation of oxazoles from aldehydes by reaction with tosylmethyl isocyanide (TosMIC) . The reaction conditions often involve the use of a base to deprotonate TosMIC, followed by the addition of the aldehyde to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 5-(bromomethyl)-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the oxazole ring and the trifluoromethyl group.
Cross-Coupling Reactions: The trifluoromethyl group can be involved in cross-coupling reactions, such as the decarboxylative cross-coupling of oxazole-5-carboxylic acids with aryl halides.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted oxazoles, while cross-coupling reactions can produce complex arylated oxazoles.
Scientific Research Applications
Oxazole, 5-(bromomethyl)-2-(trifluoromethyl)- has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions, especially those involving heterocyclic compounds.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of oxazole, 5-(bromomethyl)-2-(trifluoromethyl)- involves its interaction with molecular targets through various pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with lipid membranes and proteins . The oxazole ring itself can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Oxazole, 5-methyl-2-(trifluoromethyl)-: Similar structure but lacks the bromine atom, leading to different reactivity and applications.
Oxazole, 5-(chloromethyl)-2-(trifluoromethyl)-: Similar structure with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
Oxazole, 5-(bromomethyl)-2-(difluoromethyl)-: Similar structure with a difluoromethyl group, which can influence its biological activity and stability.
Uniqueness
Oxazole, 5-(bromomethyl)-2-(trifluoromethyl)- is unique due to the presence of both bromomethyl and trifluoromethyl groups. The bromomethyl group provides a reactive site for further functionalization, while the trifluoromethyl group enhances the compound’s stability and lipophilicity. This combination of features makes it a versatile and valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C5H3BrF3NO |
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Molecular Weight |
229.98 g/mol |
IUPAC Name |
5-(bromomethyl)-2-(trifluoromethyl)-1,3-oxazole |
InChI |
InChI=1S/C5H3BrF3NO/c6-1-3-2-10-4(11-3)5(7,8)9/h2H,1H2 |
InChI Key |
BMYSBHJBURHZTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=N1)C(F)(F)F)CBr |
Origin of Product |
United States |
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